molecular formula C12H13FN6O3S B3008506 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one CAS No. 2320926-35-8

1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one

Cat. No. B3008506
CAS RN: 2320926-35-8
M. Wt: 340.33
InChI Key: UXERVYHSSGFYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves the inhibition of several enzymes, including PARP-1, CDKs, and ATR. This inhibition leads to the disruption of various cellular processes such as DNA repair, cell cycle regulation, and inflammation, ultimately resulting in the death of cancer cells and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and suppress the immune response. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one in lab experiments include its potent inhibitory activity against several enzymes, its favorable pharmacokinetic profile, and its low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.

Future Directions

There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one. These include:
1. Further studies to determine its efficacy and safety in humans
2. Investigation of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases
3. Development of more potent and selective inhibitors of the enzymes targeted by this compound
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its potent inhibitory activity against several enzymes, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in combination with other drugs.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves several steps, including the reaction of 5-Fluoropyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 1-methyl-4-piperidone and sulfonyl chloride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit several enzymes, including PARP-1, CDKs, and ATR, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and inflammation.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O3S/c1-17-7-10(6-16-17)23(21,22)18-2-3-19(11(20)8-18)12-14-4-9(13)5-15-12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXERVYHSSGFYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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